Cas no 2229535-43-5 (5-(3-methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole)

5-(3-Methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted with a methoxyazetidine moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for drug discovery due to its balanced lipophilicity and hydrogen-bonding capacity. The azetidine ring enhances conformational rigidity, which may improve binding selectivity in biological targets. The methoxy group offers additional synthetic versatility for further derivatization. Its stability under physiological conditions makes it suitable for exploratory research in kinase inhibition or GPCR modulation. The compound is typically handled under inert conditions to preserve reactivity. Analytical characterization is recommended via NMR and LC-MS for purity verification.
5-(3-methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole structure
2229535-43-5 structure
商品名:5-(3-methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole
CAS番号:2229535-43-5
MF:C13H17N3O
メガワット:231.293582677841
CID:6174145
PubChem ID:165680032

5-(3-methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

    • 5-(3-methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole
    • 5-[(3-methoxyazetidin-3-yl)methyl]-1-methyl-1H-1,3-benzodiazole
    • 2229535-43-5
    • EN300-1783769
    • インチ: 1S/C13H17N3O/c1-16-9-15-11-5-10(3-4-12(11)16)6-13(17-2)7-14-8-13/h3-5,9,14H,6-8H2,1-2H3
    • InChIKey: SCRWIJDZHGQCID-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1(CC2C=CC3=C(C=2)N=CN3C)CNC1

計算された属性

  • せいみつぶんしりょう: 231.137162174g/mol
  • どういたいしつりょう: 231.137162174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 280
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 39.1Ų

5-(3-methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1783769-1.0g
5-[(3-methoxyazetidin-3-yl)methyl]-1-methyl-1H-1,3-benzodiazole
2229535-43-5
1g
$1299.0 2023-06-02
Enamine
EN300-1783769-10.0g
5-[(3-methoxyazetidin-3-yl)methyl]-1-methyl-1H-1,3-benzodiazole
2229535-43-5
10g
$5590.0 2023-06-02
Enamine
EN300-1783769-10g
5-[(3-methoxyazetidin-3-yl)methyl]-1-methyl-1H-1,3-benzodiazole
2229535-43-5
10g
$5590.0 2023-09-19
Enamine
EN300-1783769-0.5g
5-[(3-methoxyazetidin-3-yl)methyl]-1-methyl-1H-1,3-benzodiazole
2229535-43-5
0.5g
$1247.0 2023-09-19
Enamine
EN300-1783769-0.1g
5-[(3-methoxyazetidin-3-yl)methyl]-1-methyl-1H-1,3-benzodiazole
2229535-43-5
0.1g
$1144.0 2023-09-19
Enamine
EN300-1783769-0.25g
5-[(3-methoxyazetidin-3-yl)methyl]-1-methyl-1H-1,3-benzodiazole
2229535-43-5
0.25g
$1196.0 2023-09-19
Enamine
EN300-1783769-5g
5-[(3-methoxyazetidin-3-yl)methyl]-1-methyl-1H-1,3-benzodiazole
2229535-43-5
5g
$3770.0 2023-09-19
Enamine
EN300-1783769-5.0g
5-[(3-methoxyazetidin-3-yl)methyl]-1-methyl-1H-1,3-benzodiazole
2229535-43-5
5g
$3770.0 2023-06-02
Enamine
EN300-1783769-0.05g
5-[(3-methoxyazetidin-3-yl)methyl]-1-methyl-1H-1,3-benzodiazole
2229535-43-5
0.05g
$1091.0 2023-09-19
Enamine
EN300-1783769-2.5g
5-[(3-methoxyazetidin-3-yl)methyl]-1-methyl-1H-1,3-benzodiazole
2229535-43-5
2.5g
$2548.0 2023-09-19

5-(3-methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole 関連文献

5-(3-methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazoleに関する追加情報

5-(3-Methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole: A Promising Compound in Medicinal Chemistry

5-(3-Methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole, with the chemical identifier CAS No. 2229535-43-5, represents a novel class of molecules that have garnered significant attention in the field of medicinal chemistry. This compound is characterized by its unique structural features, including a 1H-1,3-benzodiazole core, a 3-methoxyazetidin-3-yl substituent, and a methyl group at the 1-position. The combination of these functional groups confers distinct pharmacological properties, making it a subject of interest for researchers exploring its therapeutic potential.

Recent studies have highlighted the importance of 1H-1,3-benzodiazole scaffolds in drug development, particularly for their ability to modulate receptor activity. The 3-methoxyazetidin-3-yl moiety, a cyclic amine derivative, is known to enhance molecular interactions with biological targets, while the methyl substitution at the 1-position may influence the compound's metabolic stability. These structural elements collectively contribute to the compound's potential as a lead molecule in the design of new therapeutic agents.

One of the key advantages of 5-(3-methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole is its ability to interact with specific biological targets, such as ion channels and G-protein-coupled receptors (GPCRs). Recent research has demonstrated that the 1H-1,3-benzodiazole core can serve as a versatile platform for the development of drugs targeting neurological disorders, including epilepsy and anxiety. The 3-methoxyazetidin-3-yl group, on the other hand, may provide additional selectivity by modulating the compound's affinity for specific receptors.

Advancements in computational chemistry have further enhanced the understanding of 5-(3-methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole's pharmacological profile. Molecular docking studies have revealed that the compound can form hydrogen bonds with key residues in target proteins, thereby stabilizing its binding interaction. This property is particularly valuable in the context of drug design, where the ability to achieve high-affinity binding is critical for therapeutic efficacy.

Experimental data from preclinical studies have provided further insights into the compound's biological activity. For instance, in vitro assays have shown that 5-(3-methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole exhibits selective antagonism against certain ion channels, which is a promising characteristic for the treatment of conditions such as chronic pain. The 1H-1,3-benzodiazole core has also been implicated in modulating the activity of GPCRs, which are involved in a wide range of physiological processes.

The synthesis of 5-(3-methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole has been a focus of recent chemical research. Optimized synthetic routes have enabled the efficient preparation of this compound, with particular attention paid to the stereochemistry of the 3-methoxyazetidin-3-yl group. The ability to control the stereochemical configuration is crucial for achieving the desired biological activity, as stereochemical differences can significantly impact the compound's pharmacological profile.

Moreover, the compound's potential applications extend beyond traditional therapeutic areas. Emerging research suggests that 5-(3-methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole may be a candidate for the development of drugs targeting neurodegenerative diseases. The 1H-1,3-benzodiazole scaffold has been linked to neuroprotective effects, while the 3-methoxyazetidin-3-yl group may contribute to the compound's ability to cross the blood-brain barrier, enhancing its therapeutic potential in the central nervous system.

However, the development of 5-(3-methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole as a therapeutic agent is not without challenges. One of the primary concerns is the compound's metabolic stability, which can affect its bioavailability and efficacy. Researchers are actively exploring strategies to improve the compound's metabolic profile, such as the introduction of additional functional groups that may enhance its resistance to enzymatic degradation.

Another area of ongoing investigation is the compound's potential for drug repurposing. Given the 1H-1,3-benzodiazole core's established role in modulating receptor activity, there is growing interest in evaluating whether 5-(3-methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole can be adapted for the treatment of existing conditions. This approach could potentially reduce the time and cost associated with drug development by leveraging the compound's known pharmacological properties.

In conclusion, 5-(3-methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole represents a promising candidate in the field of medicinal chemistry. Its unique structural features, combined with the potential for targeted biological activity, make it a valuable compound for further research. As the field continues to advance, the compound's role in the development of new therapies is likely to expand, offering new opportunities for the treatment of a wide range of diseases.

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